molecular formula C4H4F3N3O B8480906 1-(Hydroxymethyl)-3-(trifluoromethyl)-1H-1,2,4-triazole

1-(Hydroxymethyl)-3-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No. B8480906
M. Wt: 167.09 g/mol
InChI Key: LRWQHNBXXMZKAQ-UHFFFAOYSA-N
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Patent
US07541374B2

Procedure details

The mixture of 2.74 g of 3-(trifluoromethyl)-1H-1,2,4-triazole and 1.20 g of paraformaldehyde was stirred at 150° C. for 5 hours. After the reaction mixture was cooled to room temperature, acetone was added to the reaction mixture, and the mixture was filtered. The filtrate was concentrated. The residue was subjected to silica gel column chromatography to obtain 3.15 g of 3-(trifluoromethyl)-1H-1,2,4-triazole 1-ylmethanol.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]1[N:7]=[CH:6][NH:5][N:4]=1.[CH2:10]=[O:11]>CC(C)=O>[F:1][C:2]([F:9])([F:8])[C:3]1[N:7]=[CH:6][N:5]([CH2:10][OH:11])[N:4]=1

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
FC(C1=NNC=N1)(F)F
Name
Quantity
1.2 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C1=NN(C=N1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.